2-Hydroxy-5-methoxybenzoyl chloride
Overview
Description
2-Hydroxy-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group at the second position and a methoxy group at the fifth position on the benzene ring, along with a benzoyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-5-methoxybenzoyl chloride involves the reaction of salicylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in dichloromethane (DCM) as a solvent and is stirred overnight at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of thionyl chloride and DMF remains consistent, with adjustments made to reaction times and conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-Hydroxy-5-methoxybenzoic acid.
Esterification: Reaction with alcohols in the presence of a base can lead to the formation of esters.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
DMF: Acts as a catalyst in the synthesis.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Hydroxy-5-methoxybenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Hydroxy-5-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives. The hydroxyl and methoxy groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic Acid: Similar structure but lacks the benzoyl chloride group.
2,5-Dimethoxybenzoyl Chloride: Similar but has an additional methoxy group at the second position.
Salicylic Acid Derivatives: Compounds with similar hydroxyl and carboxyl groups but different substituents.
Uniqueness
2-Hydroxy-5-methoxybenzoyl chloride is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, along with the reactive benzoyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical reactions to form diverse products .
Properties
IUPAC Name |
2-hydroxy-5-methoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDOKVGVSGBBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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